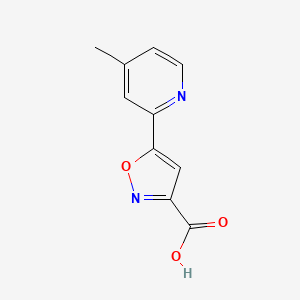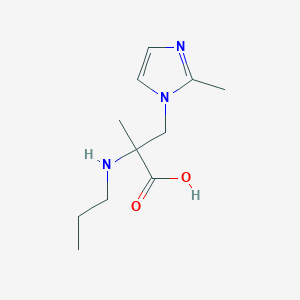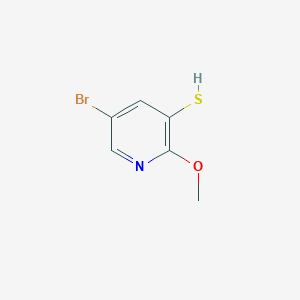
5-Bromo-2-methoxypyridine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methoxypyridine-3-thiol: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a thiol group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyridine-3-thiol typically involves the bromination of 2-methoxypyridine followed by the introduction of a thiol group. One common method involves the reaction of 2-methoxypyridine with bromine in the presence of a suitable solvent to yield 5-bromo-2-methoxypyridine. This intermediate can then be treated with a thiolating agent, such as thiourea, under basic conditions to introduce the thiol group at the 3rd position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-methoxypyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-methoxypyridine-3-thiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-Methoxypyridine-3-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-methoxypyridine-3-thiol is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a ligand for studying enzyme interactions and receptor binding. Its thiol group allows it to form covalent bonds with cysteine residues in proteins, making it useful for probing protein function .
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methoxypyridine-3-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various molecular targets and pathways, including enzyme activity and receptor signaling .
Comparaison Avec Des Composés Similaires
5-Bromo-2-methoxypyridine: Lacks the thiol group, making it less reactive in certain biological contexts.
2-Methoxypyridine-3-thiol: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-thiopyridine: Lacks the methoxy group, which can influence its solubility and chemical behavior.
Uniqueness: 5-Bromo-2-methoxypyridine-3-thiol is unique due to the combination of its functional groups. The presence of both a bromine atom and a thiol group on the pyridine ring provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H6BrNOS |
|---|---|
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
5-bromo-2-methoxypyridine-3-thiol |
InChI |
InChI=1S/C6H6BrNOS/c1-9-6-5(10)2-4(7)3-8-6/h2-3,10H,1H3 |
Clé InChI |
CCDYFVFYJKKLGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)Br)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


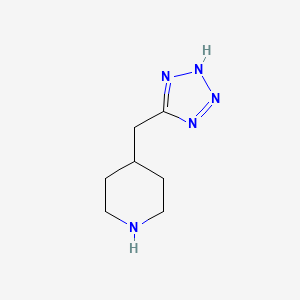


![2-[4-(aminomethyl)phenyl]-N-methylbenzamidehydrochloride](/img/structure/B13585477.png)

![[(2R)-oxolan-2-yl]methanethiol](/img/structure/B13585491.png)


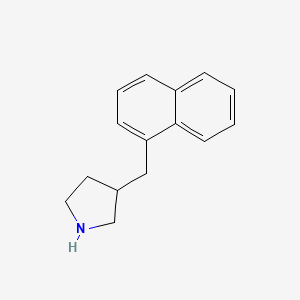
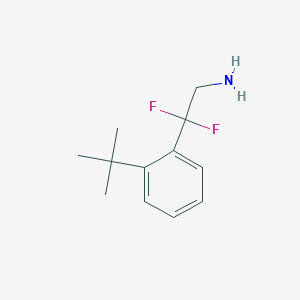
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
